molecular formula C28H27FN4O2 B3413061 N-[(4-fluorophenyl)methyl]-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide CAS No. 941954-82-1

N-[(4-fluorophenyl)methyl]-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide

Cat. No.: B3413061
CAS No.: 941954-82-1
M. Wt: 470.5 g/mol
InChI Key: PMHXMDRNKBMAPB-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a quinoline core, a piperazine ring, and a fluorophenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide typically involves multiple steps, starting with the preparation of the quinoline and piperazine intermediates. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the quinoline intermediate can be synthesized through a Friedländer reaction, while the piperazine derivative can be prepared via nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with additional hydrogen atoms .

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets N-[(4-fluorophenyl)methyl]-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide apart is its unique combination of functional groups and structural features. This uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27FN4O2/c29-23-12-9-21(10-13-23)19-30-27(34)20-35-25-8-4-5-22-11-14-26(31-28(22)25)33-17-15-32(16-18-33)24-6-2-1-3-7-24/h1-14H,15-20H2,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHXMDRNKBMAPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC(=O)NCC5=CC=C(C=C5)F)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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